Lower LogP Differentiates from Morpholine Analog and Suggests Improved Aqueous Compatibility
The target compound exhibits a calculated LogP of 1.06 , which is 0.54 log units lower than the 1.6 XLogP3-AA value reported for the structurally related morpholine analog, 3-(4-morpholin-4-ylpyrimidin-2-yl)phenol [1]. This difference indicates a higher degree of hydrophilicity for the piperazine-containing compound, which can translate to improved aqueous solubility—a critical parameter for in vitro assay performance and formulation development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.06 |
| Comparator Or Baseline | 3-(4-Morpholin-4-ylpyrimidin-2-yl)phenol (PubChem CID 16049456), XLogP3-AA = 1.6 |
| Quantified Difference | ΔLogP = -0.54 (Target is more hydrophilic) |
| Conditions | Calculated LogP values from vendor data (target) and PubChem computed XLogP3-AA (comparator) |
Why This Matters
A lower LogP can improve aqueous solubility, reducing the need for DMSO in stock solutions and minimizing solvent-related artifacts in cell-based assays.
- [1] PubChem. 3-(4-Morpholin-4-ylpyrimidin-2-yl)phenol. CID 16049456. View Source
